3-Methoxy-1-methylquinoxalin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O2 |
|---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-methoxy-1-methylquinoxalin-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-12-8-6-4-3-5-7(8)11-9(14-2)10(12)13/h3-6H,1-2H3 |
InChI Key |
VSQQTRPFBUTQPT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)OC |
Origin of Product |
United States |
Structure Activity Relationship Sar Studies of 3 Methoxy 1 Methylquinoxalin 2 One and Its Derivatives
Influence of Substituents on Biological Potency
The biological activity of the quinoxalinone core is highly sensitive to the nature and position of its substituents. Modifications to the methoxy (B1213986) group, the addition of various alkyl or aryl groups, and the introduction of electron-altering functionalities can dramatically change a compound's potency and mechanism of action.
The position of the methoxy group on the quinoxalinone scaffold or its appended aryl rings is a critical determinant of biological activity. While direct SAR studies comparing positional isomers of 3-Methoxy-1-methylquinoxalin-2-one are not extensively detailed in the provided literature, the principle is well-established in related heterocyclic systems. For instance, studies on methoxy-substituted pyrimido[4,5-c]quinolin-1(2H)-ones, which share structural similarities, have shown that the location of methoxy groups plays a crucial role in their anticancer activity. qu.edu.qa
In other aromatic systems, the substitution pattern (ortho, meta, para) of a methoxy group on a phenyl ring significantly influences the molecule's electronic properties and spatial conformation, which in turn affects its interaction with biological targets. researchgate.net For example, a para-methoxy substitution often leads to a greater enhancement of activity compared to ortho or meta positions due to its strong electron-donating resonance effect and less steric hindrance. researchgate.net Similarly, the number and position of methoxy groups can alter the planarity and intermolecular interactions of molecules, as seen in picenes, which impacts their electronic properties and crystal packing. nih.govrsc.org These findings underscore that the precise placement of the methoxy group on the quinoxalinone ring system is a key factor for optimizing biological potency.
Table 1: Influence of Methoxy Group Position on Biological Activity in Related Heterocyclic Systems
| Compound Class | Methoxy Position | Observed Effect on Activity/Properties |
| Chalcone (B49325) Derivatives | para-position on phenyl ring | Highest Nonlinear Optical (NLO) response compared to ortho and meta. researchgate.net |
| Pyrimido[4,5-c]quinolin-1(2H)-ones | 2-methoxy & 2,4-dimethoxy on arylpyrimido | Enhanced antimigratory activity. qu.edu.qa |
| Picene Derivatives | Inner vs. Outer positions | Different substitution positions lead to distinct electronic structures and molecular packing. nih.gov |
The introduction of various substituents at different positions on the quinoxalinone ring system has been shown to significantly modulate biological activity, particularly in the context of anticancer research.
Alkyl Groups: The presence of a methyl group, as in 3-methylquinoxalin-2(1H)-one derivatives, is a common feature in active compounds. nih.gov For instance, 3-(methylquinoxalin-2-yl)amino derivatives have demonstrated notable anticancer activity against cell lines such as HCT116. nih.gov
Aryl Groups: Aryl substituents can profoundly impact potency. In a series of quinoxaline (B1680401) derivatives evaluated for anticancer activity, the substitution of an o,o-dimethoxyphenyl group at the second position resulted in a 20-fold increase in potency against melanoma cells compared to the reference drug Vemurafenib. mdpi.com
Heterocyclic Substituents: Attaching other heterocyclic rings to the quinoxalinone core is a common strategy for enhancing biological effects. SAR studies have revealed that a benzoxazole (B165842) moiety at the second position of the quinoxalinone nucleus yielded higher anticancer activity than other heterocyclic systems. mdpi.com Conversely, replacing it with substituted imidazole (B134444) rings led to varied activities, where electron-rich aryl groups attached to the imidazole were beneficial. mdpi.com
Table 2: Effect of Different Substituents on the Anticancer Activity of Quinoxaline Derivatives
| Base Scaffold | Position | Substituent | Target Cell Line | Resulting Activity |
| Quinoxaline | C2 | o,o-dimethoxyphenyl-imidazole | A375 (Melanoma) | Excellent (IC₅₀ = 3 nM). mdpi.com |
| Quinoxaline | C2 | Benzoxazole | Not Specified | Higher activity than other heterocycles. mdpi.com |
| 3-Methylquinoxalin-2-one | C2 (amino-linked) | Various aryl amines | HCT116 (Colon) | Active, with specific derivatives showing IC₅₀ values from 2.5 to 8.4 µM. nih.gov |
| Quinoxaline | C3 (linker) | -NH- linker | Not Specified | Essential for activity. mdpi.com |
| Quinoxaline | C3 (linker) | -CH₂- linker | Ty-82, THP-1 (Leukemia) | Essential for activity. mdpi.com |
The electronic nature of substituents on the quinoxalinone ring or its appendages is a critical factor in determining biological potency. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate activity, sometimes with seemingly contrasting effects depending on the specific biological target and assay.
Electron-Withdrawing Groups (EWGs): The introduction of strong EWGs like nitro (NO₂), carboxyl (COOH), fluorine (F), or cyano (CN) has been a key strategy for enhancing the biological and electronic properties of quinoxalines. nih.govbeilstein-journals.org In one study, quinoxalinone derivatives with strong EWGs showed increased COX-2 inhibition efficiency. nih.gov The incorporation of fluorine atoms can improve backbone coplanarity through noncovalent bonds, enhancing molecular packing and carrier mobility. beilstein-journals.org Similarly, replacing a fluorine atom with a stronger EWG like a cyano group can significantly lower the HOMO/LUMO energy levels of the molecule. nih.gov However, this does not always translate to better biological outcomes, as strong EWGs can sometimes lead to the formation of irregular aggregates that hinder activity. nih.gov
Electron-Donating Groups (EDGs): Conversely, EDGs such as methoxy (OCH₃) and methyl (CH₃) can also enhance biological activity. One study found that the introduction of EDGs at the 3- and 4-positions of an aryl moiety attached to a quinoxalinone core enhanced its inhibitory efficiency. nih.gov In another series of anticancer quinoxaline derivatives, compounds with an EDG (methyl) on the quinoxalinone ring B exhibited moderate activity, and this activity was further increased when another EDG was present on the appended ring. nih.gov In the same study, an EWG (chloro) in a similar position led to no significant activity. nih.gov
This dichotomy suggests that the optimal electronic properties are highly dependent on the specific biological target, and a balance of electronic effects is often required for maximal potency.
Table 3: Influence of Electronic Groups on Quinoxalinone Derivative Activity
| Substituent Type | Group Example | Position | Observed Effect |
| Electron-Withdrawing | -COOH, -NO₂ | Aryl group or main core | Increased COX-2 inhibition efficiency. nih.gov |
| Electron-Withdrawing | -Cl | Ring B of quinoxaline | Decreased anticancer activity. nih.gov |
| Electron-Withdrawing | -F, -CN | Quinoxaline core | Lowers HOMO/LUMO energy levels; can improve molecular packing. beilstein-journals.orgnih.gov |
| Electron-Donating | -OCH₃, -CH₃ | 3- and 4-positions of aryl moiety | Enhanced COX-2 inhibition efficiency. nih.gov |
| Electron-Donating | -CH₃ | Ring B of quinoxaline | Moderate anticancer activity, enhanced by another EDG. nih.gov |
Role of the Quinoxalinone Core in Activity Modulation
The quinoxalinone ring system is not merely a passive scaffold but an active participant in modulating biological activity. Its inherent structural and electronic features are fundamental to its function as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net
The planar, rigid structure of the quinoxaline core provides a defined orientation for its substituents, facilitating specific interactions with biological macromolecules like enzymes and receptors. researchgate.net The nitrogen atoms within the pyrazine (B50134) ring are particularly important; being electron-rich and having lone electron pairs, they can act as hydrogen bond acceptors and effective complexing agents, anchoring the molecule within a biological binding site. researchgate.netmdpi.com
Furthermore, specific positions on the core are critical. For example, SAR studies have indicated that an NH linker at the third position of the quinoxalinone nucleus is essential for certain anticancer activities, while aliphatic linkers decrease the activity. mdpi.com The core's ability to participate in π-π stacking interactions is another key feature that can stabilize its binding to a target protein or influence its solid-state properties. researchgate.net The modulation of the core itself, for instance through the creation of quinoxaline-1,4-dioxides, can also be used to influence properties like the generation of reactive oxygen species, leading to potential applications as radiosensitizers. nih.gov
Bioisosteric Modifications and Their Efficacy
Bioisosterism, the strategy of replacing a functional group within a molecule with another group of similar physical or chemical properties, is a powerful tool for optimizing drug candidates. ufrj.brnih.gov This approach can be used to improve potency, selectivity, and pharmacokinetic properties. Bioisosteres are categorized as classical (having similar size and electronics) or non-classical (not strictly obeying steric and electronic rules but producing a similar biological response). nih.gov
Applying this strategy to this compound offers numerous possibilities for generating novel analogs with potentially improved efficacy.
Classical Bioisosteres: The methoxy group (-OCH₃) at the C3 position could be replaced by other classical monovalent bioisosteres such as an amino (-NH₂), hydroxyl (-OH), or thiol (-SH) group. youtube.com Each replacement would alter the hydrogen bonding capacity and electronic nature of the position, potentially leading to different interactions with a biological target. For example, replacing a methoxy group with a hydroxyl group could introduce a hydrogen bond donor functionality.
Non-Classical Bioisosteres: The quinoxalinone core itself can be subjected to bioisosteric replacement. For instance, the quinoxalinone ring system could be replaced with a quinazolinone or a nih.govacs.orgresearchgate.nettriazino[2,3-c]quinazoline scaffold to explore different spatial arrangements and electronic distributions while aiming for a similar biological effect. nih.gov The replacement of a carbon atom in a ring with a sulfur atom is another example of a bioisosteric modification that can alter lipophilicity and create new stabilizing interactions with a target. ufrj.brnih.gov
The efficacy of such modifications depends entirely on the specific role of the original group. If the methoxy group's primary role is steric, a similarly sized group might maintain activity. If its electronic properties are key, a bioisostere must replicate those. This rational approach allows for the fine-tuning of a lead compound's properties. ufrj.br
Table 4: Potential Bioisosteric Replacements for this compound
| Original Group/Scaffold | Position | Potential Bioisosteric Replacement | Rationale for Modification |
| Methoxy (-OCH₃) | C3 | Hydroxyl (-OH), Amino (-NH₂), Thiol (-SH) | Modify hydrogen bonding capacity and electronics. youtube.com |
| Methyl (-CH₃) | N1 | Ethyl (-CH₂CH₃) | Increase lipophilicity, alter steric bulk. researchgate.net |
| Carbonyl (C=O) | C2 | Thiocarbonyl (C=S) | Alter polarity and hydrogen bond accepting strength. |
| Benzene (B151609) Ring | Core | Pyridine Ring | Introduce a nitrogen atom to alter solubility and create a new hydrogen bond acceptor site. youtube.com |
| Quinoxalinone Core | Core | Quinazolinone Core | Explore different nitrogen positioning and scaffold geometry. nih.gov |
Computational Chemistry and in Silico Modeling of 3 Methoxy 1 Methylquinoxalin 2 One Systems
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target), such as a protein. This method is instrumental in drug discovery and understanding biological mechanisms. For derivatives of 3-Methoxy-1-methylquinoxalin-2-one, docking studies have been crucial in identifying and optimizing their potential as inhibitors of specific biological targets, particularly Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in cancer-related angiogenesis. nih.govnih.govnih.govrsc.org
In studies of related 3-methylquinoxalin-2(1H)-one derivatives, molecular docking simulations have successfully predicted their binding modes within the ATP-binding site of the VEGFR-2 kinase domain. nih.gov For instance, a derivative featuring a 3-methoxy substitution on a terminal phenyl group demonstrated specific interactions crucial for its inhibitory activity. The simulations revealed that the core quinoxalinone structure fits into the hinge region of the binding pocket, forming hydrophobic interactions with amino acid residues like Leu1033, Phe916, and Ala864. nih.gov The amide group of the linker often participates in essential hydrogen bonding with key residues such as Glu883 and Asp1044, while the terminal methoxyphenyl group can form additional hydrophobic and electrostatic interactions, for example with Leu887 and Asp1044. nih.gov
These computational models are validated by comparing the root mean square deviation (RMSD) between the docked pose of a known ligand and its co-crystallized structure; an RMSD value below 2 Å is generally considered a successful validation of the docking protocol. semanticscholar.org Such validated docking studies provide a rational basis for designing new derivatives with enhanced potency and selectivity. nih.govrsc.orgrsc.org The binding affinity, often expressed as a docking score in kcal/mol, allows for the ranking of potential inhibitors before their synthesis and biological testing. semanticscholar.org
| Compound Class | Target Protein | Key Interacting Residues | Interaction Type | Reference |
|---|---|---|---|---|
| 3-Methylquinoxalin-2(1H)-one derivatives | VEGFR-2 | Glu883, Asp1044 | Hydrogen Bonding | nih.gov |
| 3-Methylquinoxalin-2(1H)-one derivatives | VEGFR-2 | Leu1033, Phe916, Ala864, Val914, Cys1043 | Hydrophobic Interactions | nih.gov |
| 3-Methylquinoxalin-2(1H)-one derivatives | VEGFR-2 | Asp1044 | Electrostatic Interactions | nih.gov |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. nih.govdoaj.org These methods provide fundamental insights that correlate with experimental observations.
DFT has become a standard method for studying quinoxaline (B1680401) derivatives. researchgate.netsphinxsai.com It is used to optimize molecular geometries, calculate vibrational frequencies, and predict electronic properties. nih.gov For example, DFT calculations using the B3LYP functional with basis sets like 6-311++G(d,p) have been applied to analyze the molecular structure and properties of various quinoxaline compounds. researchgate.net These theoretical calculations help in understanding the impact of different substituents on the quinoxaline core, which is crucial for designing molecules with specific electronic or chemical properties, such as those needed for redox flow batteries or as electron-transporting materials. acs.orgbeilstein-journals.org
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a critical role in a molecule's chemical reactivity and kinetic stability. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key parameter. A smaller gap suggests higher chemical reactivity and polarizability, while a larger gap indicates greater stability. researchgate.net
For quinoxaline derivatives, the HOMO and LUMO energy levels are significantly influenced by the substituents on the ring. beilstein-journals.org For instance, studies on various quinoxalines show that the introduction of electron-withdrawing groups can lower the LUMO energy level, making the compound a better electron acceptor. beilstein-journals.org In one study of a series of quinoxaline 1,4-dioxide derivatives, the HOMO-LUMO gap was calculated to understand their electronic properties and reactivity. researchgate.net The distribution of these orbitals is also informative; in some derivatives, the HOMO is localized on one part of the molecule while the LUMO is on another, indicating a potential for intramolecular charge transfer upon excitation. researchgate.net
| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference |
|---|---|---|---|---|---|
| Indolo[2,3-b]quinoxaline | -6.11 | -1.25 | 4.86 | DFT/B3LYP | researchgate.net |
| Ester-functionalized quinoxaline | -5.5 | -3.4 | 2.1 | DFT | beilstein-journals.org |
| N-(4-methoxyphenyl)-2-(3-methyl-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetamide | N/A | N/A | 3.4841 | DFT | sci-hub.se |
The redox potential is a measure of a molecule's tendency to acquire electrons and be reduced. DFT calculations are increasingly used to predict the redox potentials of organic molecules, including quinoxaline derivatives, which is particularly relevant for applications in materials science, such as in redox flow batteries. acs.orgelsevierpure.com The calculations typically involve computing the Gibbs free energies of the molecule in its oxidized and reduced states. elsevierpure.com
Studies on quinoxaline-2-carboxamide (B189723) and 3-aryl-quinoxaline-2-carbonitrile derivatives have shown that DFT methods (e.g., B3LYP/lanl2dz) can predict the first reduction potential with reasonable accuracy, showing a strong correlation with experimental values obtained through cyclic voltammetry. doaj.orgmdpi.com However, predicting subsequent reduction potentials (e.g., wave 2) has proven more challenging, with calculated values sometimes falling outside the experimentally observed range. mdpi.com Despite this, the qualitative trends within a series of related compounds are often well-reproduced. mdpi.com
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived, including chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω). researchgate.netphyschemres.org
Chemical Potential (μ) : Represents the escaping tendency of an electron from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η) : Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Hard molecules have a large energy gap, while soft molecules have a small one.
Global Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η).
These quantum chemical parameters have been calculated for various quinoxaline derivatives to correlate their molecular structure with their reactivity and potential biological or chemical activity. researchgate.netresearchgate.net
| Parameter | Formula | Significance |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Global Electrophilicity (ω) | μ² / (2η) | Electron-accepting ability |
Structural Elucidation and Conformation Analysis (e.g., X-ray Crystallography)
The definitive three-dimensional arrangement of atoms in a crystalline solid is determined by X-ray crystallography. This experimental technique provides precise information on bond lengths, bond angles, and conformational details.
For derivatives of this compound, such as 1-ethyl-3-methylquinoxalin-2(1H)-one, single-crystal X-ray diffraction has been employed to establish their molecular and crystal structures. researchgate.net These studies reveal that the core quinoxalinone ring system is essentially planar. researchgate.net The crystal structure of 1-ethyl-3-methylquinoxalin-2(1H)-one shows two independent molecules in the asymmetric unit, with the structure stabilized by intermolecular C-H···O hydrogen bonds and π-π stacking interactions between the quinoxaline rings. researchgate.net The centroid-centroid distances for these π-π contacts range from approximately 3.45 Å to 3.82 Å. researchgate.net
Prediction of Pharmacokinetic Parameters (ADMET Analysis)
In silico modeling plays a pivotal role in modern drug discovery by forecasting the pharmacokinetic profile of a compound before its synthesis, a process known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. researchgate.netnih.gov This computational screening helps to identify candidates with favorable drug-like properties and to eliminate those with predicted liabilities, thereby streamlining the development process. researchgate.netbrazilianjournals.com.br For quinoxaline derivatives, including those structurally related to this compound, various in silico tools and web servers like SwissADME and pkCSM are employed to predict their ADMET profiles. researchgate.netmdpi.comnih.gov These predictions are based on the molecule's physicochemical properties and structure-activity relationships. researchgate.netnih.gov
Detailed Research Findings
Research on a range of 3-methylquinoxaline-2-one derivatives has provided valuable insights into their likely pharmacokinetic behavior and safety profiles. semanticscholar.orgnih.gov These computational studies assess various parameters crucial for a compound's potential as a therapeutic agent.
Drug-Likeness and Physicochemical Properties: A primary step in ADMET analysis involves evaluating a compound's "drug-likeness," often using established rules such as Lipinski's Rule of Five. mdpi.com Studies on related quinoxaline structures indicate that they generally adhere to these principles, suggesting good potential for oral bioavailability. nih.gov For instance, analyses of similar heterocyclic compounds confirm their compliance with Lipinski, Ghose, and Veber rules, which are critical predictors of drug-like characteristics. nih.gov
Absorption and Distribution: The absorption of a drug is a key determinant of its efficacy. In silico models predict parameters like human intestinal absorption (HIA) and permeability through Caco-2 cells, which is a model for the intestinal epithelium. brazilianjournals.com.brnih.gov Derivatives of the quinoxalinone core have been predicted to have high Caco-2 permeability and excellent human intestinal absorption percentages. nih.gov Furthermore, the blood-brain barrier (BBB) permeability is assessed to determine if a compound is likely to enter the central nervous system. For many quinoxalinone derivatives, low BBB permeability is predicted, which can be advantageous in avoiding central nervous system side effects. nih.gov P-glycoprotein (P-gp) is a transporter that can pump drugs out of cells, affecting their absorption and distribution. Some quinoxalinone derivatives are predicted not to be P-gp substrates, and may even act as inhibitors, potentially overcoming multidrug resistance in cancer cells. nih.gov
Metabolism: The metabolic fate of a compound is often predicted by its interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. brazilianjournals.com.br In silico tools can predict whether a compound is likely to be a substrate or an inhibitor of various CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). This information is vital for anticipating potential drug-drug interactions. brazilianjournals.com.br
Toxicity: Toxicity prediction is a critical component of the ADMET analysis. mdpi.com Computational models are used to forecast potential risks such as mutagenicity (AMES toxicity), hepatotoxicity (liver injury), and cardiotoxicity. mdpi.comnih.gov Studies on various quinoxalinone derivatives have shown favorable toxicity profiles, with predictions of no mutagenicity or hepatotoxicity. nih.gov
The tables below summarize the predicted pharmacokinetic parameters for representative 3-methylquinoxaline derivatives based on computational studies.
Table 1: Predicted Physicochemical and Pharmacokinetic Properties of Representative Quinoxalinone Derivatives
| Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| Drug-Likeness | ||
| Lipinski's Rule | Obeys | Indicates good oral bioavailability potential mdpi.com |
| Absorption | ||
| Human Intestinal Absorption (%HIA) | High (e.g., 99.58%) nih.gov | Predicts efficient absorption from the gut |
| Caco-2 Permeability | High nih.gov | Suggests good intestinal membrane penetration |
| P-glycoprotein (P-gp) Substrate | No nih.gov | Compound is not likely to be pumped out of cells by P-gp |
| P-gp I & II Inhibitor | Yes nih.gov | May prevent multidrug resistance by inhibiting efflux pumps |
| Distribution |
Table 2: Predicted Toxicological Profile of Representative Quinoxalinone Derivatives
| Parameter | Predicted Result | Significance |
|---|---|---|
| Toxicity | ||
| AMES Toxicity | Non-mutagenic nih.gov | Indicates a low likelihood of causing DNA mutations |
| Hepatotoxicity | Non-toxic nih.gov | Suggests a low risk of causing liver damage |
These in silico findings suggest that compounds based on the quinoxalinone scaffold, such as this compound, possess a promising pharmacokinetic profile, making them worthy of further investigation in drug discovery programs. semanticscholar.orgnih.gov
Reaction Mechanisms and Mechanistic Investigations Involving 3 Methoxy 1 Methylquinoxalin 2 One
Mechanistic Pathways of Functionalization Reactions
Radical reactions represent a powerful tool for the C-H functionalization of quinoxalin-2(1H)-ones, offering pathways to a diverse array of substituted products. These reactions often proceed via multi-component tandem processes, where several chemical bonds are formed in a single operation.
Photoinduced electron transfer (PET) is a key mechanism for initiating radical reactions involving quinoxalin-2(1H)-ones. For instance, the photoexcitation of a quinoxalinone to its triplet state can facilitate electron transfer from a suitable donor, such as N-phenylglycine (NPG). This process generates a radical anion intermediate of the quinoxalinone. Subsequent steps, like the coupling of a methyl radical generated from the decarboxylation of NPG, can lead to functionalization at the C3 position.
Visible-light-induced reactions provide another avenue for radical formation. In the presence of a photosensitizer like Eosin (B541160) Y, or even through self-sensitization, quinoxalin-2(1H)-ones can activate molecular oxygen to its singlet state. mdpi.com This highly reactive singlet oxygen can then oxidize organic hydrazines to produce carbon-centered radicals. mdpi.com These radicals subsequently attack the C3 position of the quinoxalinone ring, leading to arylation or alkylation products. mdpi.com Electron paramagnetic resonance (EPR) spectroscopy has been instrumental in detecting the formation of these radical intermediates, confirming the proposed mechanisms. mdpi.com
Radical cascade processes, often initiated by radical initiators like potassium persulfate (K₂S₂O₈) or tert-butyl hydroperoxide (TBHP), enable the construction of complex molecular architectures from simple precursors. nih.govresearchgate.net For example, the K₂S₂O₈-mediated reaction of quinoxalin-2(1H)-ones with unactivated alkenes and a trifluoromethyl source (CF₃SO₂Na) proceeds through a radical mechanism to yield 3-trifluoroalkylquinoxalin-2(1H)-ones. nih.gov The addition of radical scavengers like TEMPO has been shown to quench these reactions, providing further evidence for the involvement of radical intermediates. nih.gov
The following table summarizes key aspects of radical reactions involving quinoxalin-2(1H)-ones:
| Reaction Type | Initiator/Mediator | Radical Species | Key Mechanistic Steps | Ref. |
| Photoinduced Annulation | UV irradiation, N-Phenylglycine (NPG) | Quinoxalinone radical anion, Methyl radical | Photoexcitation, Electron transfer, Decarboxylation, Radical coupling | |
| Visible-Light-Induced Arylation/Alkylation | Visible light (400 nm), Phenylhydrazine (B124118) | Carbon-centered radical, Superoxide (B77818) oxygen anionic radical | Singlet oxygen generation, Oxidation of hydrazine, Radical attack, Oxidation | mdpi.com |
| Trifluoroalkylation | K₂S₂O₈ | CF₃ radical | Generation of CF₃ radical, Addition to alkene, Attack on quinoxalinone | nih.gov |
| Methylation | H₂O₂/DMSO | Methyl radical | Homolytic cleavage of H₂O₂, Reaction with DMSO to form methyl radical | nih.gov |
Nucleophilic substitution reactions on the quinoxaline (B1680401) core are also a viable strategy for introducing functional groups, although they can be challenging. The efficiency of these reactions often depends on the presence of activating groups on the quinoxaline ring and the reaction conditions employed.
Microwave-assisted synthesis has emerged as a powerful technique to accelerate nucleophilic substitution reactions on quinoxalines that are otherwise sluggish under conventional heating. mdpi.com For example, the reaction of 6-fluoroquinoxalines with various amines to produce 6-aminoquinoxalines can be significantly enhanced by microwave irradiation. mdpi.com The use of a high-boiling point solvent like DMSO and a base such as potassium carbonate facilitates the displacement of the fluoride (B91410) by the amine nucleophile. mdpi.com
While direct nucleophilic substitution at the C3 position of 3-methoxy-1-methylquinoxalin-2-one is less commonly reported, the principles of nucleophilic aromatic substitution are relevant to the broader class of quinoxaline derivatives. The electron-withdrawing nature of the quinoxaline ring system can make it susceptible to nucleophilic attack, particularly when substituted with good leaving groups.
Singlet oxygen (¹O₂) plays a crucial role in certain photo-oxidative functionalizations of quinoxalin-2(1H)-ones. As mentioned previously, visible light irradiation of a quinoxalin-2(1H)-one, such as 1-methylquinoxalin-2(1H)-one, can lead to the formation of singlet oxygen through energy transfer from the excited quinoxalinone to ground-state molecular oxygen (³O₂). mdpi.com
The generation of singlet oxygen can be detected using specific quenchers and spectroscopic techniques. For instance, the addition of singlet oxygen quenchers like sodium azide (B81097) (NaN₃) or 9,10-diphenylanthracene (B110198) has been shown to inhibit the reaction, confirming the involvement of ¹O₂. mdpi.com Furthermore, electron spin resonance (ESR) experiments using trapping agents like 2,2,6,6-tetramethylpiperidine (B32323) (TEMP) can directly detect the presence of singlet oxygen. mdpi.com
Once generated, singlet oxygen acts as a potent oxidizing agent, capable of oxidizing various substrates, such as phenylhydrazine, to generate carbon-centered radicals. mdpi.com These radicals then participate in the functionalization of the quinoxalinone ring. This process highlights an elegant and environmentally friendly approach to C-H functionalization, utilizing light and air as reagents.
Enolization and Tautomerism Studies in Quinoxalin-2(1H)-ones
Quinoxalin-2(1H)-ones can exist in tautomeric forms, primarily the amide (keto) and iminol (enol) forms. The equilibrium between these tautomers is a fundamental aspect of their chemical behavior and can influence their reactivity.
The keto-enol tautomerism is an intramolecular chemical equilibrium that is thermodynamically driven. thermofisher.com Generally, the keto form is more stable and therefore predominates at room temperature. thermofisher.com However, factors such as solvent, temperature, and the presence of substituents can influence the position of this equilibrium.
In the context of quinoxalin-2(1H)-ones, the amide form is typically the major tautomer. However, the enol form, 2-hydroxyquinoxaline, can be accessed and may participate in certain reactions. The enol form possesses an aromatic quinoxaline ring, which provides a degree of stabilization.
Studies on the tautomerization of quinoxalin-2-ones can be carried out using techniques like pulse radiolysis to investigate the spectral characteristics of transient species formed during reactions. researchgate.net The interconversion between the keto and enol forms involves a proton transfer, a process that can be slow enough to be studied by techniques like NMR spectroscopy. thermofisher.com The relative concentrations of the tautomers can be determined by integrating the signals corresponding to each form in the NMR spectrum. thermofisher.com
The enol form can be stabilized through factors like extended conjugation or intramolecular hydrogen bonding. youtube.com For quinoxalin-2(1H)-ones, the potential for extended conjugation within the aromatic system of the enol form is a key consideration.
Future Directions and Research Perspectives for 3 Methoxy 1 Methylquinoxalin 2 One Derivatives
Development of Novel Synthetic Methodologies
The synthesis of quinoxaline (B1680401) derivatives has been an area of intensive study, with a large number of synthetic methods reported in the literature. researchgate.net Traditional methods often involve the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govtsijournals.com For instance, the core structure, 3-methylquinoxalin-2(1H)-one, can be synthesized by reacting o-phenylenediamine with pyruvic acid. nih.govtsijournals.com
However, current research is focused on developing more efficient, cost-effective, and environmentally friendly synthetic routes. nih.gov Novel approaches aim to improve yields, reduce reaction times, and allow for greater molecular diversity.
Key areas of development include:
Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the reaction between o-phenylenediamine and pyruvic acid, providing a rapid and efficient method for obtaining the 3-methylquinoxaline-2(1H)-one core. tsijournals.com
Catalytic Systems: Research is ongoing into new catalytic systems, including phase-transfer catalysts like 2-benzylsulfanyl-5-(trifluoromethyl)benzoic acid (BTBA), to facilitate reactions such as the N-alkylation of the quinoxalinone ring under milder conditions. nih.gov
Multi-component Reactions (MCRs): Innovative one-pot, multi-component reactions are being explored. For example, a three-step solution phase protocol utilizing an Ugi-Azide MCR has been developed to synthesize novel 3-(tetrazol-5-yl)quinoxalin-2(1H)-ones, demonstrating a pathway to complex derivatives from simple starting materials. researchgate.net
Green Chemistry Approaches: A significant push is being made towards the use of greener solvents and reaction conditions. One reported method for synthesizing the 3-methyl-1H-quinoxaline-2-one core involves stirring o-phenylenediamine and sodium pyruvate (B1213749) in aqueous acetic acid at room temperature, avoiding harsh conditions and hazardous solvents. semanticscholar.org
These evolving methodologies are crucial for generating diverse libraries of 3-methoxy-1-methylquinoxalin-2-one derivatives for biological screening.
Advanced SAR Elucidation through High-Throughput Screening and Computational Methods
A critical aspect of developing this compound derivatives as therapeutic agents is the detailed understanding of their Structure-Activity Relationships (SAR). This involves systematically modifying the molecule's structure and assessing how these changes affect its biological activity.
Recent studies have provided valuable insights into the SAR of this class of compounds, particularly concerning their anticancer properties. nih.gov For example, in a series of 3-methylquinoxalin-2(1H)-one derivatives designed as VEGFR-2 inhibitors, the position of substituents on an attached aromatic ring was found to be critical for activity. nih.gov
Key SAR Findings for 3-methylquinoxalin-2(1H)-one Derivatives:
Effect of the Core Moiety: A comparison between compounds with a 3-methylquinoxalin-2(1H)-one core and those with a 3-methylquinoxaline-2-thiol (B109401) core indicated that the former is generally more advantageous for both cytotoxic and VEGFR-2 inhibitory effects. nih.gov
Influence of Substituents: The nature and position of electron-donating groups on a terminal hydrophobic moiety significantly impact biological activity. For instance, the order of activity for methoxy-substituted derivatives was found to be 3-methoxy > 4-methoxy > 2-methoxy. nih.gov
To accelerate the process of SAR elucidation, modern drug discovery increasingly relies on a combination of high-throughput screening (HTS) and computational methods.
Computational Modeling and Docking: In silico techniques are proving indispensable. Molecular docking studies are used to predict how these derivatives bind to the active site of target proteins, such as the ATP binding site of VEGFR-2. nih.govnih.gov These models help in rationalizing observed SAR and in designing new compounds with potentially improved binding affinity. researchgate.net
ADMET Profiling: Computational tools like SwissADME are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. This allows researchers to prioritize derivatives that not only have high activity but also possess favorable drug-like properties and are likely to be easily synthesized and orally bioavailable. researchgate.netresearchgate.net
The following table presents data from a study on the cytotoxic activity of various quinoxalinone derivatives, illustrating the impact of different structural modifications.
| Compound | Description | Cytotoxic Activity (IC₅₀ in µM) against HepG-2 Cell Line |
| 11d | 2-methoxy substituted derivative | > 50 |
| 11e | 3-methoxy substituted derivative | 1.8 |
| 11f | 4-methoxy substituted derivative | 5.3 |
| 12d | 2-methoxy substituted thiol derivative | > 50 |
| 12e | 3-methoxy substituted thiol derivative | 2.5 |
| 12f | 4-methoxy substituted thiol derivative | 6.7 |
| Data sourced from a study on 3-methylquinoxalines as potential anti-cancer agents. nih.gov |
Exploration of New Biological Targets and Therapeutic Applications
The primary therapeutic application explored for this compound and its related structures is in oncology. nih.gov The quinoxaline scaffold is recognized as a promising platform for discovering chemotherapeutic agents. nih.gov
A major focus of current and future research is the inhibition of protein tyrosine kinases, which are crucial in cell signaling pathways that control cell proliferation and division. nih.gov Dysregulation of these kinases is a hallmark of many cancers.
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis—the formation of new blood vessels—which is essential for tumor growth and metastasis. researchgate.net Many newly designed 3-methylquinoxaline derivatives are being synthesized and evaluated specifically for their ability to inhibit VEGFR-2, positioning them as potential anti-angiogenic agents. nih.govnih.gov
Apoptosis Induction: Beyond simply halting proliferation, some derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, one highly active compound was found to cause cell cycle arrest at the G2/M phase. nih.gov Further investigation revealed that these compounds can significantly increase the levels of pro-apoptotic proteins like Bax, Caspase-3, and Caspase-9, while decreasing levels of the anti-apoptotic protein Bcl-2. nih.gov
Broadening the Scope: While VEGFR-2 is a primary target, the structural features of quinoxalinones make them potential inhibitors for other kinases as well. Future research will likely involve screening these compounds against a wider panel of kinases to identify new targets and potential applications for different types of cancer. researchgate.net The exploration of their efficacy against various cancer cell lines, such as human colon carcinoma (HCT116), liver hepatocellular carcinoma (HepG2), and human breast adenocarcinoma (MCF-7), continues to be an active area of research. nih.gov
The ultimate goal is to identify lead compounds that can be further optimized for development as potent and selective anticancer agents. nih.gov
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Methoxy-1-methylquinoxalin-2-one, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The compound can be synthesized via condensation reactions. For example, reacting substituted 1,2-phenylenediamine derivatives with methyl 2-oxopropanoate in tetrahydrofuran (THF) at 80°C yields the quinoxalinone core . Alkylation of the nitrogen atom (e.g., using ethyl bromide or propargyl halides) in dimethylformamide (DMF) with K₂CO₃ as a base introduces substituents like methoxy or methyl groups . Optimization includes monitoring reaction progress via TLC (cyclohexane/ethyl acetate 4:1, Rf ≈ 0.10) and iterative crystallization from ethanol or methylene chloride to improve purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR in DMSO-d₆ confirm substituent positions (e.g., methyl singlet at δ ≈ 2.40 ppm, aromatic protons at δ 7.2–7.7 ppm) .
- X-ray Crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds, π-π stacking with centroid distances ~3.4–3.8 Å) . Validation tools like PLATON ensure structural integrity by checking for missed symmetry or disorder .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data, such as discrepancies in hydrogen bonding or torsional angles?
- Methodological Answer : Contradictions often arise from dynamic disorder or solvent effects. Use high-resolution data (≤ 0.8 Å) and iterative refinement in SHELXL with restraints for thermal parameters. Cross-validate with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H···O vs. C–H···π contacts) . For torsional angles, compare independent molecules in the asymmetric unit and apply DFT calculations (e.g., B3LYP/6-31G*) to assess energy barriers for rotation .
Q. What mechanistic insights guide the photoreduction of this compound with amino acids?
- Methodological Answer : Photoreduction involves electron transfer from amino acids (e.g., N-phenylglycine) to the excited quinoxalinone. Monitor reaction kinetics via UV-Vis spectroscopy (λmax ~ 300–400 nm) and characterize adducts using LC-MS (e.g., [M+H]⁺ ions) and 2D NMR (e.g., - HSQC) to confirm regioselectivity . Control experiments under inert atmospheres (N₂/Ar) differentiate radical vs. ionic pathways.
Q. How can substituent effects on bioactivity be systematically evaluated in quinoxaline derivatives?
- Methodological Answer :
- Synthetic Variation : Introduce substituents (e.g., halides, alkyl chains) at positions 3 or 4 via nucleophilic substitution or cross-coupling .
- Bioassay Design : Test antioxidant activity via DPPH radical scavenging (IC₅₀ values) and anti-inflammatory effects using COX-2 inhibition assays. Correlate electronic properties (Hammett σ values) or steric bulk (Taft parameters) with activity trends .
Q. What strategies mitigate batch-to-batch variability in biological activity assays for quinoxaline derivatives?
- Methodological Answer :
- Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥ 95% purity.
- Standardized Protocols : Replicate assays (n ≥ 3) with positive controls (e.g., ascorbic acid for antioxidants) and normalize activity to molar concentrations. Statistical tools (e.g., ANOVA) identify outliers due to synthesis or measurement errors .
Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the solid-state stability of this compound?
- Methodological Answer : Analyze crystal packing using Mercury software. For example, intramolecular C–H···O bonds (2.2–2.5 Å) stabilize conformation, while π-π interactions between quinoxaline rings (centroid distances ~3.4–3.8 Å) enhance lattice energy . Accelerated stability studies (40°C/75% RH) correlate degradation rates with interaction strengths via PXRD to detect polymorphic transitions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
